1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one
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Overview
Description
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines Phenothiazines are known for their diverse therapeutic applications, including their use as antipsychotics, antihistamines, and antiemetics
Preparation Methods
The synthesis of 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone: This intermediate is prepared from hydroquinone through oxidation using hydrogen peroxide in an alkaline solution.
Condensation with ortho-aminothiophenols: The 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is then refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to form the desired phenothiazine derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology and Medicine: Phenothiazine derivatives, including this compound, have shown potential as therapeutic agents for treating various conditions such as allergies, asthma, and cardiovascular disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. In the oxidation of sulfides to sulfoxides, the compound absorbs light energy, which excites its electrons to a higher energy state. This excited state facilitates the transfer of electrons to molecular oxygen, generating reactive oxygen species that oxidize the sulfides to sulfoxides . The molecular targets and pathways involved in its therapeutic applications are related to its interactions with various biological molecules and enzymes, although specific details may vary depending on the application.
Comparison with Similar Compounds
1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as:
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: An intermediate in the synthesis of phenothiazine derivatives.
3H-Phenothiazin-3-one: A related compound used as a photocatalyst for similar oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenothiazine derivatives.
Properties
CAS No. |
62721-46-4 |
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Molecular Formula |
C12H3Br2Cl2NOS |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1,9-dibromo-2,7-dichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br2Cl2NOS/c13-5-1-4(15)2-7-11(5)17-12-8(19-7)3-6(18)10(16)9(12)14/h1-3H |
InChI Key |
BIZIZWCERSVUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=CC(=O)C(=C(C3=N2)Br)Cl)Br)Cl |
Origin of Product |
United States |
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